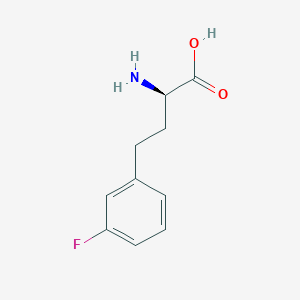

(R)-3-Fluorohomophenylalanine

説明

®-3-Fluorohomophenylalanine is a chiral amino acid derivative where a fluorine atom is substituted at the third position of the homophenylalanine structure

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Fluorohomophenylalanine typically involves the following steps:

Starting Material: The synthesis begins with commercially available starting materials such as benzylamine and fluorinated reagents.

Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques. Enzymatic resolution or chiral auxiliary methods are commonly employed.

Protection and Deprotection: Protecting groups are used to shield functional groups during the synthesis, which are later removed under specific conditions.

Industrial Production Methods

Industrial production of ®-3-Fluorohomophenylalanine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often utilized to enhance efficiency and scalability.

化学反応の分析

Types of Reactions

®-3-Fluorohomophenylalanine undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction of the carboxyl group can yield alcohol derivatives.

Substitution: The fluorine atom can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Peptide Synthesis

Role as a Building Block:

(R)-3-Fluorohomophenylalanine serves as a crucial building block in the synthesis of peptides, particularly through solid-phase peptide synthesis (SPPS). Its fluorinated structure enhances the stability and bioavailability of peptides, making them more effective as therapeutic agents .

Case Study:

In a study focusing on the synthesis of neuropeptides, researchers utilized this compound to create peptides with improved binding affinities to specific receptors. This was achieved by incorporating the fluorinated amino acid into the peptide chain, which resulted in enhanced pharmacological properties compared to non-fluorinated counterparts .

Drug Development

Enhancement of Pharmacological Properties:

The unique fluorinated structure of this compound contributes to the development of novel pharmaceuticals. Its incorporation into drug candidates has been shown to improve metabolic stability and bioactivity .

Applications in Therapeutics:

- ACE Inhibitors: this compound is a key component in the synthesis of angiotensin-converting enzyme inhibitors, which are critical for treating hypertension and heart failure. The fluorine atom plays a significant role in enhancing the binding affinity of these inhibitors to their target enzymes .

- Proteasome Inhibitors: The compound is also involved in the synthesis of carfilzomib, a proteasome inhibitor used in treating multiple myeloma. The presence of this compound in its structure is essential for its efficacy .

Bioconjugation Techniques

Facilitating Targeted Drug Delivery:

this compound is employed in bioconjugation methods to attach peptides to proteins or other biomolecules. This facilitates the development of targeted drug delivery systems that can improve therapeutic outcomes by directing drugs specifically to diseased tissues .

Example Application:

In cancer therapy, researchers have conjugated this compound-containing peptides with monoclonal antibodies to enhance specificity and reduce off-target effects. This approach has shown promising results in preclinical models .

Research in Neuroscience

Studying Neuropeptides:

The compound plays a significant role in neuroscience research by aiding the study of neuropeptides involved in various neurological functions and disorders. Its incorporation into peptide chains allows for better understanding and potential treatment strategies for conditions like depression and anxiety .

Analytical Chemistry

Characterization of Peptide Structures:

this compound is utilized in analytical methods for characterizing peptide structures. Techniques such as NMR spectroscopy and HPLC are employed to gain insights into peptide behavior and interactions, which are crucial for understanding their biological functions .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Peptide Synthesis | Building block for SPPS | Enhanced stability and bioavailability |

| Drug Development | Component in ACE inhibitors and proteasome inhibitors | Improved binding affinity and metabolic stability |

| Bioconjugation | Attaching peptides to biomolecules | Targeted drug delivery systems |

| Neuroscience Research | Studying neuropeptides for neurological disorders | Potential treatment advancements |

| Analytical Chemistry | Characterizing peptide structures using NMR and HPLC | Insights into peptide behavior |

作用機序

The mechanism of action of ®-3-Fluorohomophenylalanine involves its incorporation into peptides and proteins, where the fluorine atom can influence the compound’s electronic and steric properties. This can affect molecular interactions, binding affinities, and overall biological activity. The specific molecular targets and pathways depend on the context of its application.

類似化合物との比較

Similar Compounds

®-3-Chlorohomophenylalanine: Similar structure with a chlorine atom instead of fluorine.

®-3-Bromohomophenylalanine: Similar structure with a bromine atom instead of fluorine.

®-3-Iodohomophenylalanine: Similar structure with an iodine atom instead of fluorine.

Uniqueness

®-3-Fluorohomophenylalanine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences the compound’s reactivity and interactions. Fluorine’s high electronegativity and small size make it a valuable substituent in medicinal chemistry for enhancing metabolic stability and binding affinity.

生物活性

(R)-3-Fluorohomophenylalanine is a fluorinated analog of phenylalanine, which has garnered attention in biochemical research due to its potential applications in drug design and neurobiology. This article explores the biological activity of this compound, summarizing key findings from various studies, including its effects on neurotransmitter systems, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the substitution of a fluorine atom at the 3-position of the homophenylalanine structure. This modification can influence its interaction with biological systems, particularly in terms of receptor binding and enzymatic activity.

The biological activity of this compound primarily involves its role as a substrate or inhibitor in various enzymatic pathways. The presence of the fluorine atom can enhance lipophilicity and alter the compound's ability to cross biological membranes, thereby affecting its pharmacokinetics and pharmacodynamics.

Key Mechanisms:

- Neurotransmitter Modulation : this compound has been shown to influence neurotransmitter levels, particularly in dopaminergic and serotonergic systems, which are crucial for mood regulation and cognitive functions .

- Enzyme Inhibition : Studies indicate that this compound can inhibit certain enzymes involved in amino acid metabolism, potentially leading to altered metabolic pathways .

Table 1: Summary of Biological Activities

Case Studies

-

Neuropharmacological Effects :

A study conducted on rodents demonstrated that administration of this compound led to significant increases in dopamine levels within the striatum. This suggests potential applications in treating disorders characterized by dopaminergic dysregulation, such as Parkinson's disease . -

Pain Management :

Research exploring the antinociceptive properties of this compound revealed that it effectively reduced pain responses in models of neuropathic pain. This could position it as a candidate for developing new analgesic therapies . -

Metabolic Pathway Analysis :

Investigations into the metabolic pathways affected by this compound have shown that it can significantly alter the levels of key metabolites involved in amino acid metabolism, suggesting a broader impact on metabolic health .

Future Directions

The unique properties of this compound open avenues for further research into its therapeutic potential. Future studies should focus on:

- Clinical Trials : Evaluating safety and efficacy in human subjects.

- Mechanistic Studies : Understanding how fluorination affects molecular interactions at the receptor level.

- Comparative Analyses : Studying other fluorinated amino acids to establish a comprehensive understanding of structure-activity relationships.

特性

IUPAC Name |

(2R)-2-amino-4-(3-fluorophenyl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c11-8-3-1-2-7(6-8)4-5-9(12)10(13)14/h1-3,6,9H,4-5,12H2,(H,13,14)/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBUPJVAZBFPWLJ-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)F)CC[C@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。